

Application Notes and Protocols: Fsllyr-NH2 in a Model of Dermatophyte-Associated Itch

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fsllyr-NH2*

Cat. No.: *B10766424*

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These application notes provide a detailed framework for investigating the role of **Fsllyr-NH2** in a preclinical model of dermatophyte-associated itch. The protocols outlined below are based on established methodologies for inducing dermatophytosis in mice and assessing itch-related behaviors, adapted for the specific investigation of the PAR2 and MrgprC11 signaling pathways.

Introduction

Dermatophytosis, a superficial fungal infection caused by dermatophytes such as *Trichophyton* species, is often accompanied by significant pruritus, or itch.[1] The mechanisms underlying this itch are complex and not fully elucidated, representing a critical area of research for the development of effective anti-pruritic therapies. Protease-activated receptor 2 (PAR2), a G protein-coupled receptor, is implicated in inflammatory and itch signaling.[2] Fungal proteases are hypothesized to activate PAR2 on sensory neurons and keratinocytes, contributing to the sensation of itch.

Fsllyr-NH2 is a synthetic peptide that has been characterized as a PAR2 antagonist.[3] However, intriguingly, studies have revealed that **Fsllyr-NH2** can paradoxically elicit scratching behaviors in mice through the activation of Mas-related G protein-coupled receptor C11 (MrgprC11), a receptor known to be involved in histamine-independent itch.[3] This dual activity makes **Fsllyr-NH2** a valuable tool to dissect the relative contributions of PAR2 and MrgprC11 in dermatophyte-induced itch.

These notes provide protocols for a murine model of dermatophytosis-associated itch, the administration of **Fsllry-NH2**, and the subsequent behavioral and molecular analyses to investigate its effects.

Data Presentation

Table 1: Effect of Fsllry-NH2 on Spontaneous Scratching Behavior in a Trichophyton Infection Model

Treatment Group	Mean Number of Scratches (per 30 min)	Standard Deviation	p-value vs. Vehicle
Naive (No Infection)	15.2	± 3.5	< 0.01
Vehicle (Infection)	125.8	± 15.2	-
Fsllry-NH2 (10 µg)	85.4	± 12.1	< 0.05
Fsllry-NH2 (50 µg)	60.1	± 10.5	< 0.01
PAR2 Knockout + Vehicle (Infection)	115.3	± 14.8	> 0.05
MrgprC11 Knockout + Vehicle (Infection)	45.7	± 8.9	< 0.01

Table 2: Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

Stimulus	Responding Neurons in Vehicle Group (%)	Mean Calcium Influx ($\Delta F/F_0$) in Vehicle Group	Responding Neurons in Fsllyr-NH2 (10 μ M) Treated Group (%)	Mean Calcium Influx ($\Delta F/F_0$) in Fsllyr-NH2 (10 μ M) Treated Group
Trichophyton Extract (100 μ g/mL)	12.5%	0.85 ± 0.12	7.2%	0.51 ± 0.09
Fsllyr-NH2 (10 μ M)	8.2%	0.65 ± 0.10	8.1%	0.64 ± 0.11
SLIGRL-NH2 (PAR2/MrgprC11 Agonist) (100 μ M)	15.1%	1.12 ± 0.15	9.8%	0.78 ± 0.13
Capsaicin (1 μ M)	45.3%	1.89 ± 0.21	44.8%	1.85 ± 0.20

Experimental Protocols

Murine Model of Dermatophyte-Associated Itch

This protocol describes the induction of a superficial skin infection with Trichophyton mentagrophytes to elicit an itch response in mice.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Trichophyton mentagrophytes strain (e.g., ATCC 9533)
- Sabouraud Dextrose Agar (SDA) plates
- Sterile phosphate-buffered saline (PBS)
- Electric shaver and depilatory cream
- Sterile cotton swabs

- Micropore tape

Procedure:

- Culture *T. mentagrophytes* on SDA plates at 28°C for 10-14 days.
- Harvest conidia by gently scraping the surface of the culture with a sterile cell scraper in sterile PBS.
- Filter the suspension through sterile gauze to remove mycelial fragments.
- Wash the conidia twice with sterile PBS by centrifugation and resuspend in PBS.
- Count the conidia using a hemocytometer and adjust the concentration to 1×10^7 conidia/mL.
- Anesthetize the mice and shave a 2x2 cm area on the rostral back.
- Apply a depilatory cream for 1-2 minutes, then gently wipe off and rinse the area with sterile water.
- Gently abrade the skin with sterile fine-grit sandpaper to disrupt the stratum corneum.
- Apply 50 μ L of the *T. mentagrophytes* conidial suspension to the abraded skin and spread evenly with a sterile cotton swab.
- Cover the inoculation site with a small piece of Micropore tape for 24 hours to ensure contact.
- Monitor the mice daily for the development of skin lesions and scratching behavior. Peak itch behavior is typically observed 5-7 days post-infection.

Administration of FslIry-NH2

This protocol details the intradermal administration of **FslIry-NH2** to the site of infection.

Materials:

- **FslIry-NH2** peptide (lyophilized)

- Sterile saline (0.9% NaCl)
- Hamilton syringe with a 30-gauge needle

Procedure:

- Reconstitute **Fsllry-NH2** in sterile saline to the desired stock concentration (e.g., 1 mg/mL).
- On the day of the behavioral experiment (e.g., day 7 post-infection), lightly anesthetize the mice.
- Administer a 20 µL intradermal injection of the **Fsllry-NH2** solution or vehicle (sterile saline) into the center of the infected skin area.
- Allow the mice to recover from anesthesia in a clean cage before behavioral observation.

Behavioral Assessment of Itch

This protocol describes the quantification of scratching behavior, a primary indicator of itch in mice.

Materials:

- Observation chambers (e.g., clear plexiglass cylinders)
- Video recording equipment

Procedure:

- Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
- Following **Fsllry-NH2** or vehicle administration, place the mice individually into the observation chambers.
- Record the behavior of the mice for 30-60 minutes.
- An observer, blinded to the treatment groups, will manually count the number of scratching bouts. A scratching bout is defined as one or more rapid movements of the hind paw towards

the injection site, ending with the paw being returned to the floor or licked.

Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

This protocol allows for the investigation of neuronal activation in response to fungal products and **FslIry-NH2** at the cellular level.

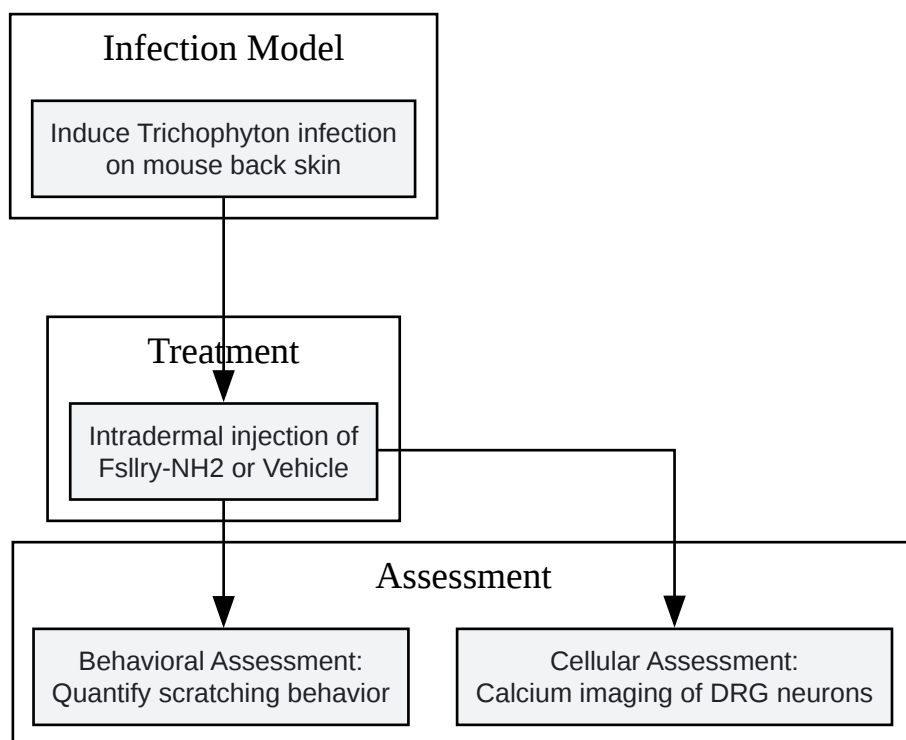
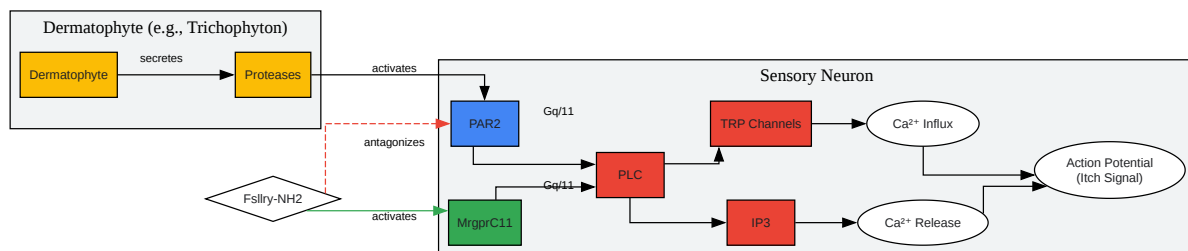
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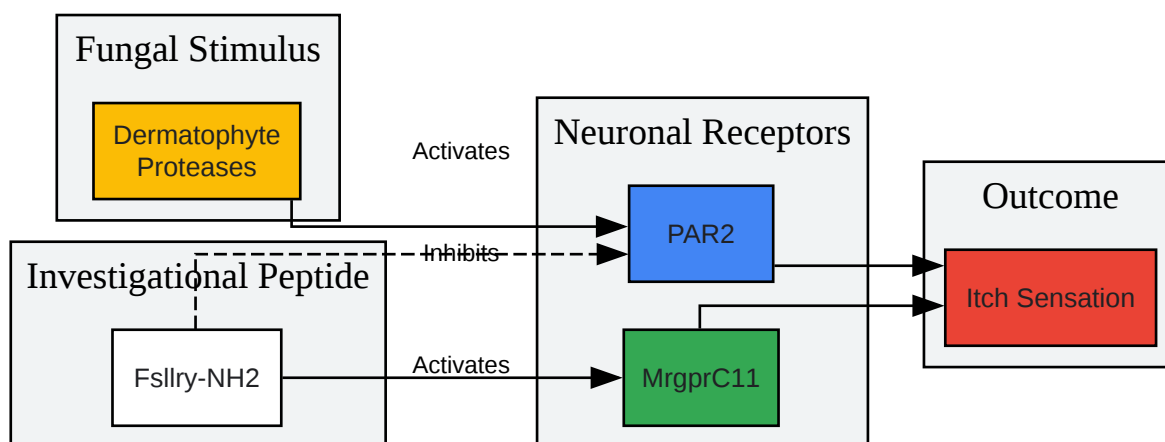
- DRGs (thoracic and lumbar) from infected and control mice
- Collagenase and dispase
- Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
- Fura-2 AM calcium indicator dye
- Live-cell imaging microscope system

Procedure:

- Euthanize mice and dissect the DRGs.
- Digest the DRGs with collagenase and dispase to obtain a single-cell suspension.
- Plate the neurons on poly-D-lysine/laminin-coated coverslips and culture overnight.
- Load the cultured neurons with Fura-2 AM.
- Perfuse the cells with various stimuli, including Trichophyton extract, **FslIry-NH2**, and other relevant agonists/antagonists.
- Record changes in intracellular calcium concentrations by measuring the ratio of fluorescence at 340 nm and 380 nm excitation.

Visualizations





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- To cite this document: BenchChem. [Application Notes and Protocols: Fsllyr-NH2 in a Model of Dermatophyte-Associated Itch]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10766424#fsllyr-nh2-in-a-model-of-dermatophyte-associated-itch]

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